

Application Notes and Protocols for NCGC00262650 in In Vitro Studies

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Compound of Interest		
Compound Name:	NCGC00262650	
Cat. No.:	B11829163	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a small molecule inhibitor identified for its potent activity in blocking the entry of Plasmodium falciparum merozoites into human erythrocytes, a critical step in the life cycle of the malaria parasite.[1] Its primary mechanism of action is the inhibition of the interaction between two key parasite proteins: Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2).[1][2] Additionally, NCGC00262650 has been shown to inhibit c-Src tyrosine kinase activity.[3] These dual activities make it a valuable tool for studying the molecular mechanisms of parasite invasion and for investigating the role of c-Src kinase in various cellular processes.

These application notes provide detailed protocols for the use of **NCGC00262650** in in vitro studies, focusing on erythrocyte invasion assays and c-Src kinase inhibition assays.

Physicochemical Properties and Stock Solution Preparation

Proper handling and preparation of **NCGC00262650** are crucial for obtaining reliable and reproducible results.

Table 1: Physicochemical Properties of NCGC00262650



Property	Value	Reference
Molecular Formula	C16H16N4O	[4]
Molecular Weight	280.33 g/mol	[4]
CAS Number	344359-25-7	[3]
Appearance	Solid	[4]
Storage	Store at -20°C for short-term (up to 1 month) or -80°C for [1] long-term (up to 6 months).[1]	

Stock Solution Preparation:

It is recommended to prepare a concentrated stock solution of **NCGC00262650** in a suitable solvent such as dimethyl sulfoxide (DMSO).

- Reconstitution: To prepare a 10 mM stock solution, dissolve 2.80 mg of NCGC00262650 in 1 mL of DMSO. Mix thoroughly by vortexing.
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]

Important Considerations:

- Solubility and Aggregation: Some studies have reported poor solubility and potential for aggregation of pyrrolo[2,3-d]pyrimidine-4-amine compounds, the class to which NCGC00262650 belongs. It is crucial to ensure complete dissolution of the compound and to be aware of potential non-specific effects due to aggregation, especially at higher concentrations.
- Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the experimental wells) in all assays to account for any solvent effects.

In Vitro Efficacy and Dosage



The effective concentration of **NCGC00262650** will vary depending on the specific assay and cell type used. The following table summarizes the reported in vitro efficacy.

Table 2: In Vitro Efficacy of NCGC00262650

Assay	Organism/Cell Line	IC ₅₀	Reference
Merozoite Invasion Assay	Plasmodium falciparum	9.8 μΜ	[1]

It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. A typical starting range for in vitro assays could be from 1 μ M to 50 μ M.

Experimental Protocols Plasmodium falciparum Erythrocyte Invasion Assay

This protocol is designed to assess the inhibitory effect of **NCGC00262650** on the invasion of human erythrocytes by P. falciparum merozoites.

Materials:

- P. falciparum culture synchronized at the late schizont stage
- Human erythrocytes (O+)
- Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
- NCGC00262650 stock solution (in DMSO)
- 96-well microtiter plates
- Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
- Microscope



- Giemsa stain
- Flow cytometer (optional, for high-throughput analysis)
- DNA-intercalating dye (e.g., SYBR Green I or Hoechst 33342) (for flow cytometry)

Protocol:

- Parasite Preparation: Start with a synchronized culture of P. falciparum at the late schizont stage (parasitemia of ~0.5-1%).
- Compound Preparation: Prepare serial dilutions of NCGC00262650 in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) and a no-compound control.
- Assay Setup:
 - \circ In a 96-well plate, add 50 μ L of the diluted **NCGC00262650** or control solutions to triplicate wells.
 - \circ Add 50 μ L of the schizont-stage parasite culture (at 1% parasitemia and 2% hematocrit) to each well.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with the appropriate gas mixture. This allows for schizont rupture and reinvasion of new erythrocytes.
- Analysis:
 - Microscopy:
 - Prepare thin blood smears from each well.
 - Stain the smears with Giemsa.
 - Count the number of newly formed ring-stage parasites per 1,000-2,000 erythrocytes under a microscope.
 - Calculate the percent inhibition relative to the no-compound control.

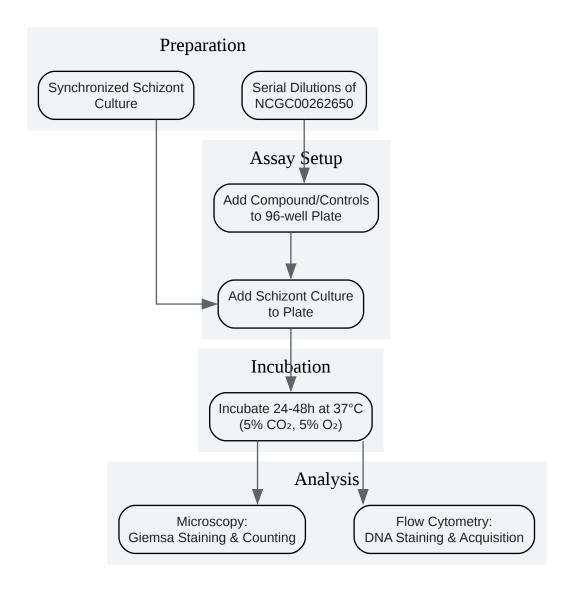


Flow Cytometry:

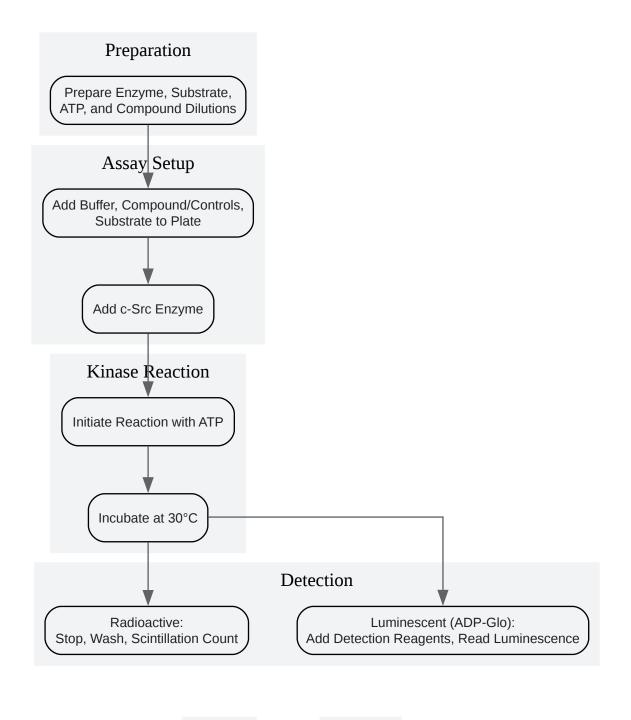
- Transfer the cell suspensions to a new 96-well plate.
- Stain the cells with a DNA-intercalating dye (e.g., SYBR Green I) according to the manufacturer's protocol.
- Acquire data on a flow cytometer, gating on the erythrocyte population.
- Determine the percentage of infected erythrocytes (ring stage) in each well.
- Calculate the percent inhibition relative to the no-compound control.

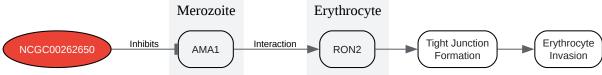
Workflow for Erythrocyte Invasion Assay



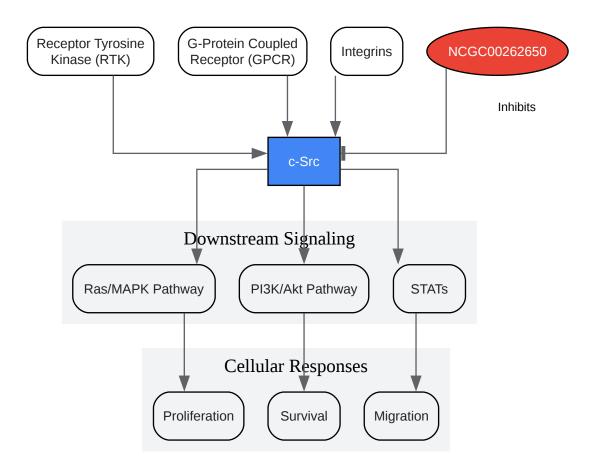












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